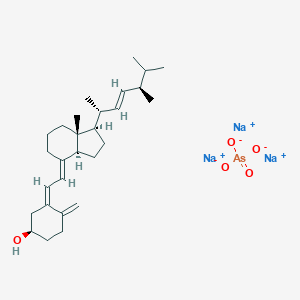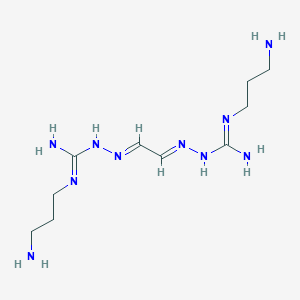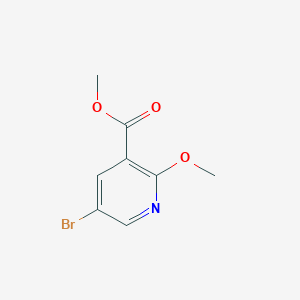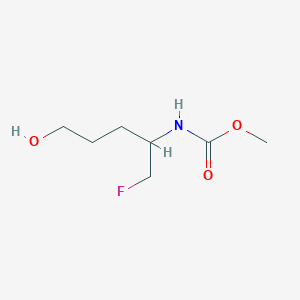![molecular formula C9H16ClN3O4 B055968 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol CAS No. 117907-42-3](/img/structure/B55968.png)
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol, also known as DEPE, is a chemical compound that belongs to the family of alkylated pyridines. DEPE is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol exerts its effects by binding to specific sites on ion channels and transporters, thereby modulating their function. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been shown to selectively block the activity of certain ion channels and transporters, including the Na+/K+ ATPase and the K+ channel. The exact mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is still being studied, but it is believed to involve a combination of electrostatic and hydrophobic interactions.
Biochemical and Physiological Effects:
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can inhibit the activity of the Na+/K+ ATPase, which is responsible for maintaining the electrochemical gradient across cell membranes. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has also been shown to inhibit the activity of the K+ channel, which is involved in regulating the resting membrane potential of cells. In vivo studies have demonstrated that 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can modulate the activity of ion channels and transporters in various tissues, including the heart, brain, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is also highly specific in its effects, allowing researchers to selectively modulate the activity of ion channels and transporters. However, 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol. One area of interest is the development of more selective and potent analogs of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol that can be used to study the function of specific ion channels and transporters. Another area of interest is the use of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol in the development of new drugs for the treatment of various diseases, including hypertension and heart failure. Finally, further studies are needed to better understand the mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol and its effects on ion channels and transporters in different tissues and under different experimental conditions.
Conclusion:
In conclusion, 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is a synthetic compound that has been extensively studied for its potential use in scientific research. Its ability to selectively modulate the activity of ion channels and transporters has made it a valuable tool for studying their function. While 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has some limitations, its advantages make it a useful compound for a wide range of research applications. Further studies are needed to fully understand the mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol and its potential for use in the development of new drugs.
Méthodes De Synthèse
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can be synthesized by reacting 2,6-diaminopyridine with 2-chloroethanol in the presence of potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol in high purity. The synthesis method is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been widely used in scientific research as a tool for studying the function of ion channels and transporters. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can be used to selectively block certain ion channels and transporters, thereby allowing researchers to study their function in greater detail. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has also been used as a substrate for the measurement of transport activity in cells and tissues.
Propriétés
Numéro CAS |
117907-42-3 |
|---|---|
Nom du produit |
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol |
Formule moléculaire |
C9H16ClN3O4 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol |
InChI |
InChI=1S/C9H15N3O4/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13/h5,13-14H,1-4,10-11H2 |
Clé InChI |
FJLWSRYKQCJGGK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N |
SMILES canonique |
C1=C(C(=NC(=C1N)OCCO)OCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




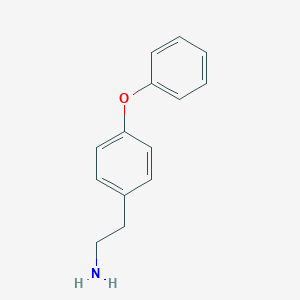
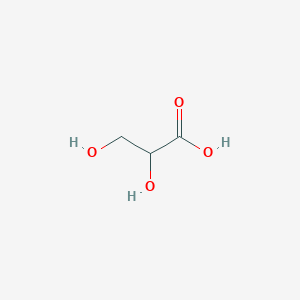

![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
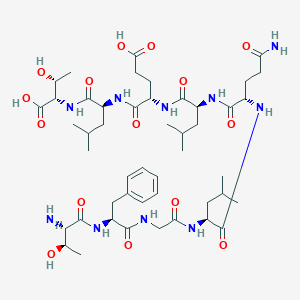
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

